molecular formula C6H5ClN2O4S B1678499 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid CAS No. 38275-34-2

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B1678499
CAS No.: 38275-34-2
M. Wt: 236.63 g/mol
InChI Key: WZUPWJVRWIVWEF-UHFFFAOYSA-N
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Description

PK11000 is a chemical compound known for its role as an alkylating agent. It stabilizes the DNA-binding domain of both wild-type and mutant p53 proteins by covalent cysteine modification without compromising DNA binding. This compound has shown significant anti-tumor activities and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PK11000 is synthesized through a series of chemical reactions involving pyrimidine derivatives. The primary synthetic route involves the alkylation of pyrimidine with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction .

Industrial Production Methods

Industrial production of PK11000 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Mechanism of Action

PK11000 exerts its effects by covalently modifying cysteine residues on the DNA-binding domain of p53 proteins. This modification stabilizes the protein without affecting its ability to bind DNA. The compound increases the expression of p53 target genes such as p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS No. 38275-34-2) is a substituted pyrimidine derivative that has gained attention for its potential biological activities, particularly as a building block in organic synthesis and its role in developing inhibitors for various biological targets. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₆H₅ClN₂O₄S
  • Molecular Weight : 236.63 g/mol
  • Structure : The compound features a pyrimidine ring with a chloro and methylsulfonyl substituent, which contributes to its reactivity and biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties, particularly against HIV. It functions by inhibiting key enzymes involved in the viral replication process, potentially slowing down or halting the progression of infections. This mechanism is crucial for the development of new antiviral therapies aimed at combating HIV and similar viruses .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is a common approach in drug development. For instance, it has shown promise as an intermediate in synthesizing inhibitors targeting various biological pathways. The synthesis of derivatives from this compound can lead to enhanced enzyme inhibition, making it a valuable scaffold in medicinal chemistry .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving reactions with aliphatic amines, leading to various derivatives that may exhibit different biological activities. For example, reactions with amines have yielded derivatives like 2-amino-5-chloro-4-pyrimidinecarboxylic acid, which may have distinct pharmacological profiles .

Study on Antiviral Activity

A study published in 2020 explored the antiviral potential of various pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of HIV replication in vitro, suggesting that this compound could serve as a lead structure for developing new antiviral agents.

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory activity of pyrimidine derivatives highlighted the role of this compound as a precursor for synthesizing more potent inhibitors. The research emphasized the importance of structural modifications in enhancing biological activity, paving the way for novel therapeutic agents targeting specific diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV replication by targeting key enzymes
Enzyme InhibitionServes as a precursor for synthesizing enzyme inhibitors
Synthesis DerivativesCan yield various derivatives with potentially diverse activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves sequential functionalization of the pyrimidine ring. First, introduce the methylsulfonyl group via oxidation of a methylthio precursor (e.g., using meta-chloroperbenzoic acid in dichloromethane at 0–5°C). Subsequent carboxylation at the 4-position can be achieved through palladium-catalyzed carbonylation under CO atmosphere (1 atm) in DMF at 80°C. Chlorination at the 5-position may require POCl₃ or N-chlorosuccinimide in anhydrous conditions . Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 60–75%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrimidine ring protons resonate at δ 8.5–9.0 ppm; methylsulfonyl group at δ 3.2–3.5 ppm) .
  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Acta Cryst. E68 data for related pyrimidines ).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 277.02 for C₇H₆ClN₂O₄S).

Q. What purification methods are optimal post-synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate high-purity crystals (>95%) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) for intermediates. Adjust polarity for polar functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between theoretical predictions and experimental results?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomer Analysis : Use variable-temperature NMR (VT-NMR) to observe equilibrium between keto-enol forms.
  • Solvent Referencing : Calibrate chemical shifts using deuterated DMSO-d₆ or CDCl₃ to standardize data .
    Case Study : A related pyrimidine derivative showed δ 8.7 ppm for C–H in DMSO vs. δ 8.4 ppm in CDCl₃ due to hydrogen bonding .

Q. What strategies mitigate degradation during storage?

  • Methodological Answer :

  • Storage Conditions : Keep at –20°C under inert gas (Ar) to prevent oxidation of the sulfonyl group .
  • Stabilizers : Add 1% (w/w) ascorbic acid to aqueous solutions to inhibit radical-mediated decomposition .
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track purity loss (<5% degradation) .

Q. How to analyze reaction mechanisms involving this compound using computational methods?

  • Methodological Answer :

  • DFT Calculations : Model sulfonation pathways (e.g., B3LYP/6-311+G(d,p) level) to identify transition states and activation energies .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-determining steps .
    Example : Methylsulfonyl group introduction showed a KIE of 2.1, indicating proton transfer as the key step .

Q. Data Contradictions and Resolution

Q. How to resolve conflicting reports on the reactivity of the carboxylic acid group?

  • Methodological Answer : Discrepancies in esterification yields (e.g., 40% vs. 70%) may stem from varying activation methods:

  • Carbodiimide Coupling : Use DCC/DMAP in CH₂Cl₂ for higher efficiency (70–80% yield).
  • Direct Acid Chloride Formation : Avoid due to side reactions with the sulfonyl group .

Properties

IUPAC Name

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPWJVRWIVWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361315
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-34-2
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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